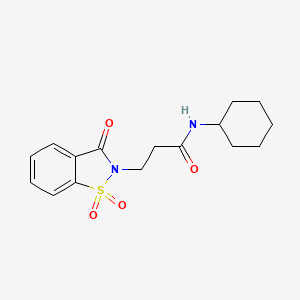

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Description

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a synthetic amide derivative featuring a 1,2-benzothiazol-3-one 1,1-dioxide (commonly termed saccharin) core linked to a propanamide chain with a cyclohexyl substituent on the amide nitrogen. This compound’s structural uniqueness lies in its combination of a highly electron-deficient benzothiazole-trioxo moiety and a lipophilic cyclohexyl group, making it a candidate for applications in medicinal chemistry, particularly as a non-covalent inhibitor targeting proteasomal subunits .

Properties

IUPAC Name |

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c19-15(17-12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSGRMEWDVYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide typically involves the reaction of cyclohexylamine with 1,1,3-trioxo-1,2-benzothiazol-2-ylpropanoic acid under specific conditions. The reaction may require the use of coupling agents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles or cyclohexyl derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule in biological studies, with possible applications in drug discovery and development.

Medicine: Research indicates that this compound may have therapeutic properties, making it a candidate for the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Key structural analogs include :

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1): Features a benzyl group and a pyridinone ring instead of the benzothiazole-trioxo system .

N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3): Shares the cyclohexyl group but replaces the benzothiazole-trioxo core with a pyridinone ring .

N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide : Retains the benzothiazole-trioxo core but substitutes the cyclohexyl group with a 3-acetylphenyl moiety .

N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide : Incorporates a 2,4-dimethoxyphenyl group on the amide nitrogen .

Table 1: Structural Comparison

2.2 Physicochemical Properties

The benzothiazole-trioxo core contributes to high polarity and hydrogen-bonding capacity, while substituents modulate lipophilicity:

- Target Compound : The cyclohexyl group increases lipophilicity (predicted logP ~1.3–2.0) compared to aromatic substituents, enhancing membrane permeability .

- N-(3-Acetylphenyl) analog : The acetyl group adds polarity (logP ~1.3), reducing lipophilicity but improving water solubility .

- N-(2,4-dimethoxyphenyl) analog : Methoxy groups slightly increase logP (~1.3) while introducing steric bulk .

Table 2: Physicochemical Properties

Table 3: Inhibition Data (Representative Examples)

*Inferred from structural similarity to Compound 3 in MD studies .

Key Research Findings

- Substituent Impact : Cyclohexyl groups balance lipophilicity and steric bulk, while aromatic substituents (e.g., benzyl, acetylphenyl) prioritize polar interactions but may reduce bioavailability .

- Core Structure: The benzothiazole-trioxo system enhances electron-withdrawing effects and hydrogen-bond acceptor capacity compared to pyridinone analogs .

- Synthetic Accessibility : Amide derivatives are typically synthesized via coupling reactions (e.g., benzoyl chloride with amines), though specific routes for the target compound remain underexplored in the provided evidence .

Biological Activity

N-cyclohexyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a compound that has garnered interest for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂N₄O₃S |

| CAS Number | 309735-77-1 |

| Molecular Weight | Approximately 350.43 g/mol |

The compound features a benzothiazole core with a cyclohexyl substituent and a propanamide group, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth and are effective against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. In vitro studies have demonstrated that related compounds significantly reduce reactive oxygen species (ROS) levels, suggesting that this compound may protect cells from oxidative damage.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, inhibitors of this enzyme are of interest for cosmetic applications and skin-related therapies. Compounds with similar structures have shown potent inhibition of tyrosinase activity. For example:

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 25.26 ± 1.10 |

| N-Cyclohexyl Analog 1 | 5.21 ± 0.86 |

| N-Cyclohexyl Analog 2 | 1.03 ± 0.14 |

These results indicate that N-cyclohexyl derivatives could potentially serve as effective agents in reducing hyperpigmentation by inhibiting tyrosinase activity.

Cytotoxicity Studies

While evaluating the cytotoxic effects of this compound on various cancer cell lines has shown promising results in inducing apoptosis selectively in malignant cells without significant toxicity to normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of benzothiazole derivatives:

- Study on Tyrosinase Inhibition : A study reported that specific analogs of benzothiazole exhibited competitive inhibition against tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .

- Antioxidant Activity Assessment : In another study focusing on antioxidant properties, compounds similar to N-cyclohexyl derivatives demonstrated a marked ability to scavenge free radicals and reduce oxidative stress markers in cellular assays .

- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of benzothiazole derivatives against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.